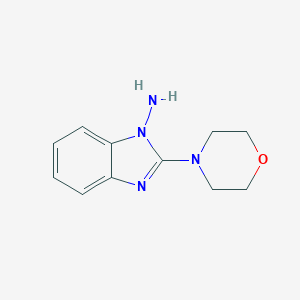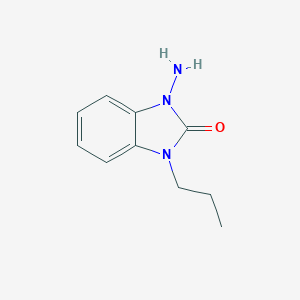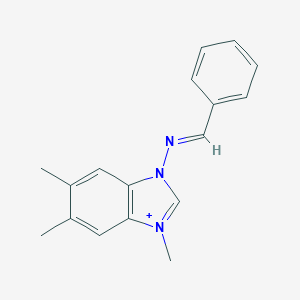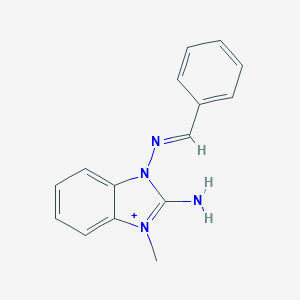![molecular formula C35H31N3O4S2 B376816 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene is a complex organic compound that belongs to the class of diazocines. Diazocines are eight-membered heterocycles containing two nitrogen atoms and are known for their unique structural and chemical properties . This compound is characterized by the presence of multiple sulfonyl groups and a tetrahydro-epimino structure, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves several steps. One common method includes the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions. For instance, rhodium-catalyzed cycloaddition of carbon disulfide to o,N-dialkynyl-tosylanilines can yield various diazocine derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as [RhCl(C8H14)2]2–BINAP . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified diazocine derivatives with altered functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with active sites of enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to fit into specific binding pockets of receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene include other diazocine derivatives and sulfonyl-containing heterocycles. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been studied for their antimicrobial and anti-inflammatory properties . What sets this compound apart is its unique combination of sulfonyl groups and tetrahydro-epimino structure, which provides distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C35H31N3O4S2 |
|---|---|
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
17-(4-methylphenyl)-8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C35H31N3O4S2/c1-24-12-18-27(19-13-24)36-34-31-9-5-7-11-33(31)38(44(41,42)29-22-16-26(3)17-23-29)35(36)30-8-4-6-10-32(30)37(34)43(39,40)28-20-14-25(2)15-21-28/h4-23,34-35H,1-3H3 |
Clé InChI |
QTAGZWRQMULFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376733.png)
![Ethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376734.png)
![{2-methyl-4-[(2-methylphenyl)amino]-1,1-dioxido-2H-1,2-benzothiazin-3-yl}(phenyl)methanone](/img/structure/B376739.png)

![2-(4-Methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B376741.png)
![3-{[1-(4-aminophenyl)ethylidene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B376742.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-furaldehyde](/img/structure/B376743.png)


methanone](/img/structure/B376749.png)




